molecular formula C22H44Cl2N2O4 B13754852 Ethanol, 2,2'-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride CAS No. 54468-75-6

Ethanol, 2,2'-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride

Cat. No.: B13754852
CAS No.: 54468-75-6
M. Wt: 471.5 g/mol
InChI Key: FQYJXAKBWMPFSE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Ethanol, 2,2'-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride" (CAS 66944-59-0) is a piperazine derivative with two ethanol moieties esterified with heptanoic acid and protonated as a dihydrochloride salt. Its molecular formula is C₂₄H₄₄Cl₂N₂O₄, with a molecular weight of 495.5 g/mol and a topological polar surface area of 59.1 Ų . The structure features a central 1,4-piperazine ring linked to ethyl ester groups, which confers lipophilicity due to the long-chain heptanoate substituents.

Synthesis The compound is synthesized via coupling reactions. For example, 1,4-piperazine dialkylcarbonic acid dihydrochloride is reacted with heptanoic acid derivatives using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). Subsequent treatment with HCl yields the dihydrochloride salt .

Properties

CAS No.

54468-75-6

Molecular Formula

C22H44Cl2N2O4

Molecular Weight

471.5 g/mol

IUPAC Name

2-[4-(2-heptanoyloxyethyl)piperazin-1-yl]ethyl heptanoate;dihydrochloride

InChI

InChI=1S/C22H42N2O4.2ClH/c1-3-5-7-9-11-21(25)27-19-17-23-13-15-24(16-14-23)18-20-28-22(26)12-10-8-6-4-2;;/h3-20H2,1-2H3;2*1H

InChI Key

FQYJXAKBWMPFSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride typically involves the reaction of piperazine with ethanol derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and tosylates in the presence of bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

Ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, diheptanoate, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability: The diheptanoate ester is prone to hydrolysis under alkaline conditions, limiting its use in high-pH environments .
  • Toxicity : Piperazine derivatives generally exhibit low acute toxicity, but dihydrochloride salts may irritate mucous membranes, necessitating safe handling protocols .
  • Performance in Drug Delivery : Compared to hydrophilic analogs, the target compound’s lipophilicity improves cellular uptake but may reduce renal clearance .

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